Regioisomeric Purity Defines Synthetic Utility in Agrochemical Intermediate Production
The unambiguous structural identity of 2-(2-Chloroethyl)-5-methylpyridine, characterized by a methyl group exclusively at the 5-position and a 2-chloroethyl group at the 2-position (SMILES: Cc1ccc(CCCl)nc1), is essential for its role as an intermediate. While the regioisomer 5-(2-Chloroethyl)-2-methylpyridine (CAS 805179-45-7) shares the same molecular formula and mass (155.62 g/mol), their distinct InChI Keys (e.g., UZQCPCHPKITDRD for the 5,2-isomer) and differential synthetic accessibility based on 5-substituted 2-chloropyridine patent processes underscore their non-interchangeability in targeted syntheses . The 5-methyl substitution pattern is specifically preserved in high-yield preparations of 5-substituted 2-chloropyridines, whereas the 2-methyl variant represents a distinct synthetic branch [1].
| Evidence Dimension | Regioisomeric identity and synthetic availability |
|---|---|
| Target Compound Data | 2-(2-Chloroethyl)-5-methylpyridine (CAS 106737-86-4, SMILES: Cc1ccc(CCCl)nc1, 5-methyl-2-(2-chloroethyl) substitution pattern) |
| Comparator Or Baseline | 5-(2-Chloroethyl)-2-methylpyridine (CAS 805179-45-7, SMILES: CC1=NC=C(C=C1)CCCl, 2-methyl-5-(2-chloroethyl) substitution pattern) |
| Quantified Difference | Different CAS numbers (106737-86-4 vs. 805179-45-7); distinct InChI Keys; different regiochemical substitution pattern (5-methyl vs. 2-methyl) |
| Conditions | Structural analysis via SMILES notation and CAS registry comparison |
Why This Matters
Procuring the precise regioisomer ensures the correct stereoelectronic environment for downstream reactions, avoiding synthetic dead-ends or the need for costly repurification.
- [1] Justia Patents. Process for the preparation of 5-substituted 2-chloropyridines. Patent US5304651. 1993-07-30. View Source
